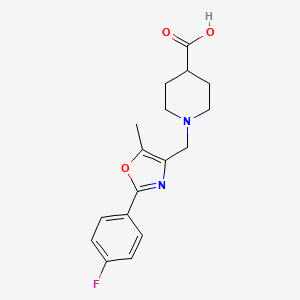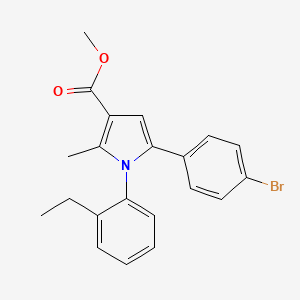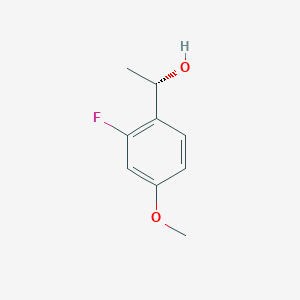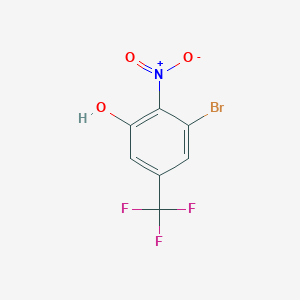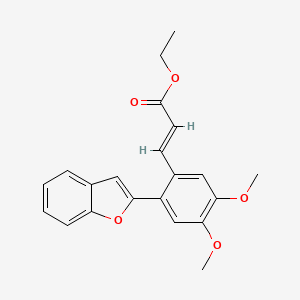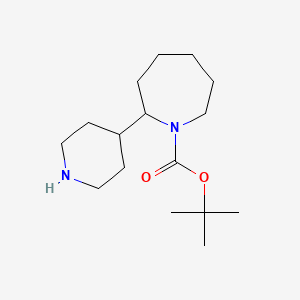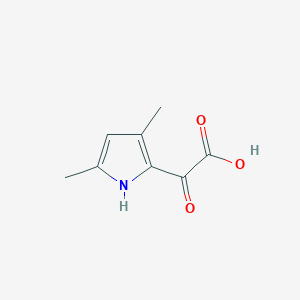
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydrofuran derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more streamlined and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of palladium-catalyzed cross-coupling with aryl halides.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Palladium catalysts and bases like cesium carbonate are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .
Aplicaciones Científicas De Investigación
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful for the selective protection and deprotection of functional groups in organic synthesis . The compound interacts with molecular targets through hydrogen bonding and conformational restriction, which enhances its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analog that lacks the tetrahydrofuran ring.
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)hydrazono]-3-oxobutanoate: Another tert-butyl carbamate derivative with different functional groups.
Uniqueness
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts additional stability and reactivity compared to simpler tert-butyl carbamates. This structural feature allows for more diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-2-hydroxyoxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7?/m0/s1 |
Clave InChI |
LHNLDAFOFNSNNF-PKPIPKONSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCOC1O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCOC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


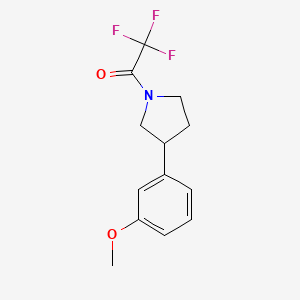
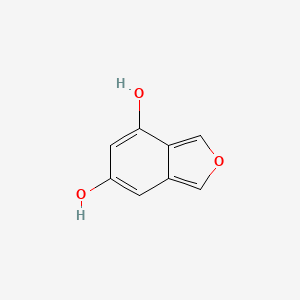

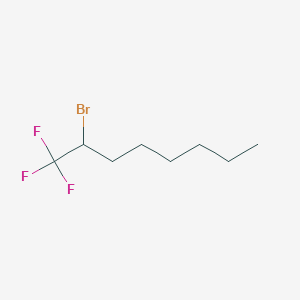
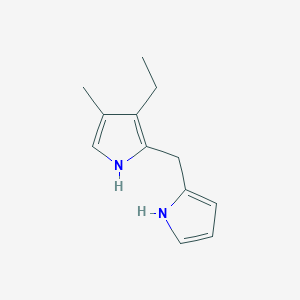
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
